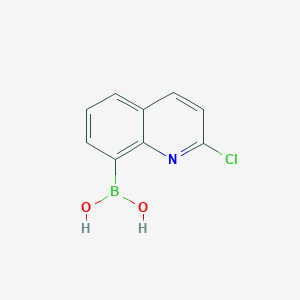

2-Chloroquinoline-8-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloroquinoline-8-boronic acid is an organoboron compound with the molecular formula C9H7BClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-8-boronic acid typically involves the borylation of 2-chloroquinoline. One common method is the palladium-catalyzed borylation of 2-chloroquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloroquinoline-8-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction involves the coupling of this compound with amines or alcohols in the presence of a copper catalyst, leading to the formation of C-N or C-O bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Bases: Such as potassium acetate or cesium carbonate.

Major Products:

Biaryls: Formed from Suzuki-Miyaura coupling.

Substituted Alkenes: Formed from Suzuki-Miyaura coupling.

Amines and Alcohols: Formed from Chan-Lam coupling

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Targeting Cancer and Infectious Diseases

2-Chloroquinoline-8-boronic acid is utilized as a critical building block in the synthesis of pharmaceutical agents aimed at treating cancer and infectious diseases. Its structure allows for modifications that enhance the biological activity of derivatives, making it a valuable component in drug discovery and development .

Case Study: Development of Antitumor Agents

Research has shown that derivatives of quinoline compounds exhibit selective cytotoxicity against specific cancer cell lines. For instance, compounds derived from this compound have been synthesized and tested for their efficacy against breast cancer cells, demonstrating promising results with low IC50 values, indicating high potency against tumor cells .

Organic Synthesis

Cross-Coupling Reactions

The compound is extensively used in Suzuki coupling reactions, a fundamental technique in organic synthesis that enables the formation of carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules necessary for various applications, including the development of new materials and chemicals .

Table: Summary of Suzuki Coupling Reactions Involving this compound

Bioconjugation

Enhancing Drug Delivery Systems

The unique properties of boronic acids facilitate their use in bioconjugation processes, where they can attach to biomolecules such as proteins or nucleic acids. This capability enhances drug delivery systems by improving the stability and efficacy of therapeutic agents .

Fluorescent Probes

Biological Imaging Applications

Researchers leverage this compound to create fluorescent probes that enable real-time tracking of cellular processes. These probes are essential for studying dynamic biological systems and understanding disease mechanisms at the cellular level .

Environmental Applications

Pollutant Detection and Removal

The compound is being explored for its potential in environmental chemistry, particularly in detecting and removing pollutants from water sources. Its reactivity with various contaminants makes it a candidate for developing sustainable environmental remediation technologies .

Wirkmechanismus

The mechanism of action of 2-Chloroquinoline-8-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium or copper catalyst. This is followed by reductive elimination to form the final product. The boronic acid functional group acts as a mild electrophile, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroquinoline-3-boronic acid

- 2-Chloroquinoline-4-boronic acid

- 2-Chloroquinoline-5-boronic acid

Comparison: 2-Chloroquinoline-8-boronic acid is unique due to the position of the boronic acid group on the quinoline ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .

Biologische Aktivität

2-Chloroquinoline-8-boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological applications, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

The synthesis of this compound typically involves palladium-catalyzed borylation reactions. Recent advancements have demonstrated efficient methods for synthesizing borylated quinolines, including 2-chloroquinoline derivatives. For instance, the use of bis(pinacolato)diboron (B2(pin)2) allows for effective C-4 borylation of chloroquinolines under mild conditions, yielding compounds suitable for further functionalization into biologically active derivatives .

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. A study highlighted the potential of borylated quinolines as inhibitors of homeodomain-interacting protein kinase 2 (HIPK2), which is implicated in kidney fibrosis and cancer progression. The compound BT173, derived from this class, demonstrated specific inhibition of HIPK2 activity in kidney tubular cells, suggesting its utility in anti-fibrotic therapy .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Compounds with quinoline structures have shown efficacy against various pathogens. For example, 2-arylated quinolines have been reported to possess significant in vivo activities against Leishmania donovani and demonstrate antiviral effects against HIV-infected cells . The incorporation of boronic acid moieties enhances the interaction with biological targets, potentially increasing the antimicrobial efficacy.

Enzyme Inhibition Studies

Enzyme inhibition studies reveal that derivatives of this compound can inhibit key enzymes involved in disease processes. For instance, compounds synthesized from this scaffold have shown moderate to high inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in neurodegenerative diseases . This suggests a dual role where these compounds may act as both therapeutic agents and enzyme inhibitors.

Case Study: HIPK2 Inhibition

A notable case study involved the development of the compound BT173, which was synthesized as a potential HIPK2 inhibitor. The study reported that BT173 effectively inhibited HIPK2's ability to enhance Smad3 transcriptional activity, a pathway crucial in kidney fibrosis. Despite its low solubility and affinity, it serves as a lead compound for further optimization .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2-chloroquinolin-8-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAQLQMJZCELGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC(=N2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.